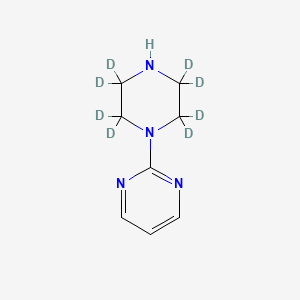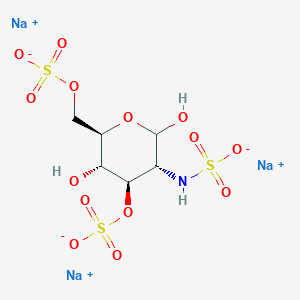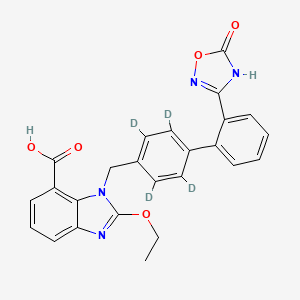
N,O-Bis(benzyloxycarbonyl) Halofuginone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting groups, yielding halofuginone.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Halofuginone.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.
N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.
Uniqueness
This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .
Propiedades
IUPAC Name |
benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMRNBQVYXLTK-URLMMPGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrClN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747158 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-41-0 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)





![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
